molecular formula C15H14N2O3S B225157 1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole

1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole

Cat. No.: B225157
M. Wt: 302.4 g/mol
InChI Key: MMTLCJLJGBQAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a methoxynaphthalene group attached to a sulfonyl moiety, which is further connected to a methyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole typically involves the following steps:

    Formation of the Methoxynaphthalene Sulfonyl Chloride: This step involves the sulfonylation of 4-methoxynaphthalene using chlorosulfonic acid to form 4-methoxynaphthalen-1-yl sulfonyl chloride.

    Coupling with Imidazole: The sulfonyl chloride is then reacted with 2-methylimidazole in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-[(4-hydroxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole.

    Reduction: Formation of 1-[(4-methoxynaphthalen-1-yl)sulfanyl]-2-methyl-1H-imidazole.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxynaphthalen-1-yl)sulfonylmorpholine
  • (4-methoxy-1-naphthalenyl)diphenylsulfonium triflate
  • 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole

Uniqueness

1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole is unique due to its specific combination of a methoxynaphthalene group with a sulfonyl-imidazole structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonyl-2-methylimidazole

InChI

InChI=1S/C15H14N2O3S/c1-11-16-9-10-17(11)21(18,19)15-8-7-14(20-2)12-5-3-4-6-13(12)15/h3-10H,1-2H3

InChI Key

MMTLCJLJGBQAJX-UHFFFAOYSA-N

SMILES

CC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC

Origin of Product

United States

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